

Technical Guide: 3-Chloro-4-fluorobenzyl Alcohol

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Compound of Interest

Compound Name: 3-Chloro-4-fluorobenzyl alcohol

CAS No.: 161446-90-8

Cat. No.: B064416

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Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Chloro-4-fluorobenzyl alcohol (CAS: 49763-65-7) is a disubstituted benzenemethanol derivative serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its significance lies in the specific halogenation pattern: the 3-chloro and 4-fluoro substituents modulate the electronic properties (Hammett

values) and lipophilicity (

) of the aromatic ring, while simultaneously blocking metabolic oxidation at the typically labile para position.^[1] This guide details its physicochemical profile, validated synthesis protocols, and application in structure-activity relationship (SAR) studies.^[1]

Physicochemical Profile

Precise characterization data is essential for stoichiometry and analytical method development.

Property	Value / Description	Technical Note
Molecular Formula	C ₇ H ₆ ClFO	
Molecular Weight	160.57 g/mol	Average weight for stoichiometric calculations.[1]
Monoisotopic Mass	160.009 g/mol	Use for High-Resolution Mass Spectrometry (HRMS).[1]
Appearance	Colorless liquid to low-melting solid	Melting point is near ambient temperature; often supercools. [1]
Boiling Point	~235–240 °C (at 760 mmHg)	High boiling point requires vacuum distillation for purification.
Density	~1.35 g/mL	Denser than water; forms the bottom layer in aqueous extractions.
Solubility	MeOH, EtOH, DCM, EtOAc, DMSO	Immiscible in water; requires organic co-solvent for aqueous reactions.[1]

Mass Spectrometry Signature

For identification, the chlorine isotope signature is the definitive diagnostic tool.[1]

- Isotopic Pattern: The natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) creates a characteristic 3:1 intensity ratio between the molecular ion (m/z 160) and the ³⁷Cl isotope peak (m/z 162).[1]
- Fragmentation: Common loss of the hydroxymethyl group (

) generates the stable 3-chloro-4-fluorobenzyl cation.[1]

Synthetic Protocol: Chemoselective Reduction

While the compound is commercially available, in-house synthesis is often required to introduce isotopically labeled atoms (e.g., deuterium at the benzylic position) or when starting from the cheaper aldehyde precursor.[1]

Reaction Mechanism

The standard route involves the nucleophilic addition of hydride (from Sodium Borohydride) to the carbonyl carbon of 3-chloro-4-fluorobenzaldehyde.[1]

Validated Workflow (Laboratory Scale: 10 mmol)

Safety Precaution: Sodium borohydride evolves hydrogen gas. Perform in a fume hood.

- Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1.58 g, 10.0 mmol) in Methanol (20 mL). Cool to 0°C in an ice bath to minimize side reactions.
- Reduction: Add Sodium Borohydride (NaBH₄) (0.38 g, 10.0 mmol) portion-wise over 5 minutes.
 - Why: Slow addition prevents runaway exotherms and excessive foaming (gas).
- Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot () should disappear, replaced by the alcohol ().[1]
- Quench: Carefully add 1M HCl (5 mL) dropwise until gas evolution ceases and pH is neutral/acidic.
 - Mechanism:[1][2][3] This destroys excess borohydride and protonates the intermediate alkoxide to the final alcohol.[1]

- Workup: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) ().
- Purification: Dry combined organics over anhydrous , filter, and concentrate. If necessary, purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).[1]



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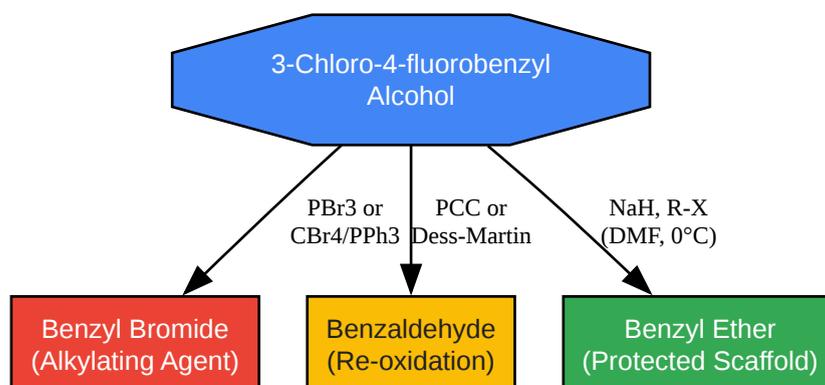
Figure 1: Step-by-step workflow for the chemoselective reduction of the aldehyde precursor.

Reactivity & Functionalization

The primary hydroxyl group and the halogenated ring offer distinct handles for divergent synthesis.[1]

The "Reactivity Tree"[1]

- Benzylic Bromination: Conversion to benzyl bromide using or Appell conditions (). This activates the position for nucleophilic substitution (e.g., amine alkylation).[1]
- Oxidation: Re-oxidation to the aldehyde (PCC or Dess-Martin Periodinane) or carboxylic acid (Jones Reagent).[1]
- Etherification: Williamson ether synthesis using and an alkyl halide.



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Figure 2: Divergent synthetic pathways from the parent alcohol.[1]

Applications in Drug Discovery

In medicinal chemistry, **3-chloro-4-fluorobenzyl alcohol** is rarely the final API; it is a privileged fragment.[1]

Metabolic Blocking & Bioisosterism[1]

- Para-Fluorine Effect: The C-F bond is metabolically stable.[1] Placing fluorine at the para position blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for benzyl rings.[1]
- Electronic Modulation: The 3-chloro substituent is electron-withdrawing (inductive) but also lipophilic.[1] This combination lowers the

of phenols or amines attached nearby and increases the molecule's ability to penetrate cell membranes (permeability).[1]

Case Study Context

This fragment is structurally analogous to the benzylic ether moieties found in long-acting beta-agonists (LABAs) like Vilanterol.[1] While Vilanterol specifically utilizes a 2,6-dichlorobenzyl fragment, the 3-chloro-4-fluoro analog is frequently synthesized in "Halogen Scans"—a standard optimization phase where chemists rotate halogens around the ring to maximize potency and metabolic half-life.[1]

Safety & Handling

- GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
- Storage: Store in a cool, dry place. While relatively stable, benzyl alcohols can slowly oxidize to aldehydes upon prolonged exposure to air and light.[1]
- Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).

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